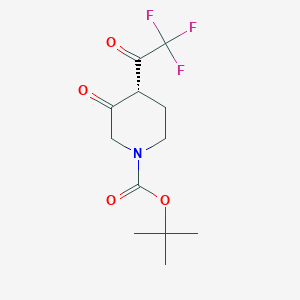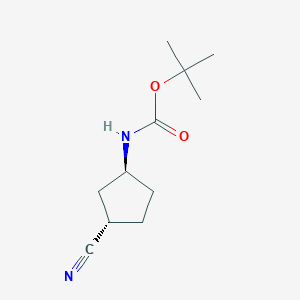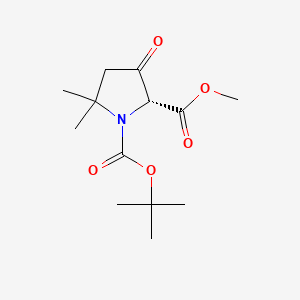![molecular formula C12H13Br B8220480 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B8220480.png)
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is known for its rigidity and stability, making it an attractive candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the radical-mediated bromoalkylation of [1.1.1]propellane, which leads to the formation of brominated bicyclo[1.1.1]pentane derivatives . This reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the generation of [1.1.1]propellane on demand. This method provides an efficient and scalable approach to produce gram quantities of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products: The major products formed from these reactions include azides, nitriles, thiols, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane involves its interaction with molecular targets through its rigid and stable structure. The compound can act as a bioisostere, mimicking the geometry and electronic properties of phenyl rings. This allows it to interact with specific enzymes, receptors, and other biological molecules, thereby modulating their activity and function .
Comparison with Similar Compounds
- 1-(Bromomethyl)bicyclo[1.1.1]pentane
- 1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane
- 1-(Hydroxymethyl)-3-phenylbicyclo[1.1.1]pentane
Comparison: 1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane stands out due to its bromine substituent, which imparts unique reactivity compared to its chloro- and hydroxymethyl counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
1-(bromomethyl)-3-phenylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINREUZITZPAHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-4,4-difluoro-1-hydroxybutan-2-yl]carbamate](/img/structure/B8220420.png)
![(7R)-7-fluoro-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B8220426.png)

![2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]acetic acid;hydrochloride](/img/structure/B8220439.png)
![(9aS)-2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride](/img/structure/B8220448.png)

![Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B8220459.png)
![1-[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]ethanone](/img/structure/B8220479.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3,4-Dimethoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220486.png)
![3-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)oxetan-3-ol](/img/structure/B8220492.png)
![(3-Acetyl-1-bicyclo[1.1.1]pentanyl) acetate](/img/structure/B8220495.png)
